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Compound of Interest

(S)-Benzyl (2-oxooxetan-3-
Compound Name:
YL )carbamate

Cat. No.: B016098

An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate: Discovery,
Synthesis, and Potential Applications

Disclaimer: Publicly available scientific literature lacks specific details regarding the discovery,
historical development, and dedicated biological evaluation of (S)-Benzyl (2-oxooxetan-3-
YL)carbamate. This guide provides a comprehensive analysis based on the well-established
chemistry of its core components: the benzyl carbamate moiety and the 2-oxooxetane (3-
lactone) ring system. Inferences on its synthesis and potential biological relevance are drawn
from established principles in organic and medicinal chemistry.

Introduction

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral organic molecule incorporating a benzyl
carbamate protecting group and a reactive [3-lactone ring. The benzyl carbamate, often
abbreviated as Cbz or Z, is a cornerstone in synthetic organic chemistry, particularly for the
temporary protection of amine functionalities during complex molecular syntheses.[1][2][3][4]
The 2-oxooxetane, or (-lactone, is a four-membered cyclic ester known for its significant ring
strain and, consequently, its high reactivity. This structural motif is found in a variety of
biologically active natural products with potent antibiotic, antifungal, and antitumor properties.
[5][6][7] The stereochemistry at the C3 position of the oxetane ring suggests that this
compound is likely synthesized with a specific biological target in mind.
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Inferred Discovery and History

While the specific timeline of the first synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
Is not documented in readily accessible literature, its existence as a commercially available
compound indicates that a synthetic route has been successfully developed. The discovery of
B-lactone-containing natural products dates back to 1952 with the isolation of anisatin.[5] The
development of synthetic methodologies for constructing the strained (-lactone ring has been
an active area of research for decades, with key methods including the lactonization of [3-
hydroxy carboxylic acids and [2+2] cycloadditions.[8][9][10]

The benzyl carbamate protecting group was introduced by Max Bergmann and Leonidas
Zervas in 1932 and has since become an indispensable tool in peptide synthesis and the
synthesis of other complex molecules containing primary or secondary amines.[4] It is plausible
that (S)-Benzyl (2-oxooxetan-3-YL)carbamate was first synthesized as a chiral building block
or intermediate in a larger synthetic campaign, likely leveraging the established chemistries of
both the Cbz protecting group and (3-lactone formation.

Physicochemical Properties

A summary of the basic physicochemical properties of (S)-Benzyl (2-oxooxetan-3-
YL)carbamate is provided in the table below.

Property Value

Molecular Formula C11H11NOa

Molecular Weight 221.21 g/mol

Appearance White to off-white solid

SMILES C1--INVALID-LINK--NC(=0)OCC2=CC=CC=C2
Chirality (S)-configuration at C3 of the oxetane ring

Proposed Synthetic Pathway

A plausible and efficient synthetic route to (S)-Benzyl (2-oxooxetan-3-YL)carbamate would
likely start from a readily available chiral precursor, such as an (S)-a-amino acid. Acommon
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strategy for the synthesis of B-lactones from a-amino acids involves the conversion of the
amino acid to a [3-hydroxy acid, followed by cyclization.

The proposed synthetic workflow is as follows:

e Protection of the Amino Group: The synthesis would commence with the protection of the
amino group of a suitable (S)-a-amino acid derivative, such as (S)-serine methyl ester, with a
benzyl carbamate (Cbz) group. This is typically achieved by reacting the amino acid with
benzyl chloroformate (Cbz-Cl) under basic conditions.[3]

o Formation of a B-Hydroxy Acid Derivative: The carboxylic acid functionality of the Cbz-
protected amino acid would then be converted to a suitable precursor for cyclization.

o Cyclization to form the B-Lactone Ring: Intramolecular cyclization of the resulting 3-hydroxy
acid derivative would yield the desired 2-oxooxetane ring. This step is often promoted by
reagents that facilitate lactonization.[11][12]

Caption: Proposed synthetic workflow for (S)-Benzyl (2-oxooxetan-3-YL)carbamate.

Experimental Protocols (Representative Examples)

As specific protocols for the synthesis of the title compound are not available, the following are
representative procedures for the key transformations involved in its plausible synthesis.

Benzyl Carbamate (Chz) Protection of an Amine

This protocol describes the general procedure for the protection of a primary amine using
benzyl chloroformate.

Materials:

Primary amine (1.0 eq)

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

Sodium bicarbonate (NaHCOs) or other suitable base (2.0 eq)

Dichloromethane (DCM) or other suitable solvent
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o Water
Procedure:

e Dissolve the primary amine in a mixture of DCM and a saturated aqueous solution of
NaHCO:s.

e Cool the mixture to 0 °C in an ice bath.
e Add benzyl chloroformate dropwise to the stirred solution.
 Allow the reaction to warm to room temperature and stir for 2-4 hours.

o Separate the organic layer, wash with water and brine, and dry over anhydrous sodium
sulfate.

o Concentrate the organic phase under reduced pressure to yield the Cbz-protected amine,
which may be purified by recrystallization or column chromatography.

Synthesis of a B-Lactone from a 3-Hydroxy Acid

This protocol outlines a general method for the cyclization of a 3-hydroxy acid to a 3-lactone
using a dehydrating agent.

Materials:

e [-Hydroxy carboxylic acid (1.0 eq)

e Benzenesulfonyl chloride (1.1 eq)

o Pyridine (as solvent and base)

Procedure:

o Dissolve the -hydroxy carboxylic acid in pyridine at 0 °C.

e Add benzenesulfonyl chloride dropwise to the solution.
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« Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by
TLC).

» Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g.,
diethyl ether or ethyl acetate).

e Wash the organic layer sequentially with cold dilute HCI, saturated aqueous NaHCOs, and
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to afford the crude [3-lactone.

 Purify the product by column chromatography or distillation.

Potential Biological Activity and Applications

The biological significance of (S)-Benzyl (2-oxooxetan-3-YL)carbamate can be inferred from
the known activities of its constituent functional groups.

The Role of the Carbamate Group

The carbamate functional group is a common structural motif in a wide range of
pharmaceuticals and agrochemicals.[13][14] Carbamate derivatives have been reported to
exhibit a broad spectrum of biological activities, including:

e Enzyme Inhibition: Carbamates are well-known inhibitors of cholinesterases.[15]

o Anticancer Activity: Several carbamate-containing compounds have shown promise as
anticancer agents.[16]

o Antitubercular Activity: Recent studies have identified novel benzyl carbamates with potent in
vitro and in vivo efficacy against Mycobacterium tuberculosis.[17]

o Target Enzyme Enzyme Active Site Carbamoylation _ | Carbamoylated Enzyme B
CarbamatelMoiety (e.g., Acetylcholinesterase) (with Serine Hydroxyl) (Inactive) Slow/Fydrolysis

Regenerated Enzyme
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© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b016098?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4393377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://www.mdpi.com/1422-0067/22/17/9447
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6572244/
https://www.benchchem.com/product/b016098?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Caption: General mechanism of enzyme inhibition by carbamates.

The Role of the B-Lactone Ring

The strained four-membered ring of B-lactones makes them susceptible to nucleophilic attack,
a property that is often responsible for their biological activity.[6][18] They can act as
irreversible inhibitors of enzymes by acylating nucleophilic residues (e.g., serine, threonine, or
cysteine) in the enzyme's active site. Natural products containing the (3-lactone motif have
demonstrated a range of potent biological effects:

e Antibacterial and Antifungal Activity: Many -lactone natural products exhibit significant
antimicrobial properties.[5]

e Antitumor Activity: The proteasome inhibitor salinosporamide A, which contains a -lactone,
has been in clinical trials for cancer treatment.[18]

e Enzyme Inhibition: B-Lactones are known to inhibit a wide variety of enzymes, including
lipases, proteases, and fatty acid synthases.[5]

y

Nucleophilic Residue - -
. : . . : Nucleophilic Acyl Substitution _ Acylated Enzyme
B-Lactone Ring Target Enzyme (e gm gztrlv$§|tgys) | (Covalently Modified and Inactivated)

Click to download full resolution via product page
Caption: General mechanism of irreversible enzyme inhibition by (3-lactones.

Given the dual nature of its structure, (S)-Benzyl (2-oxooxetan-3-YL)carbamate could
potentially serve as a valuable synthon in medicinal chemistry. The benzyl carbamate can be
readily removed under mild conditions to unmask a primary amine, which can then be further
functionalized.[4] Alternatively, the intact molecule could be investigated as a potential
biologically active agent in its own right, with the B-lactone acting as a reactive "warhead" for
covalent modification of biological targets.[19]

Quantitative Data Summary
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Due to the lack of specific literature on (S)-Benzyl (2-oxooxetan-3-YL)carbamate, a dedicated

table of quantitative data for this compound cannot be provided. However, the following tables

summarize representative yields for the key synthetic transformations discussed.

Table 1: Representative Yields for Benzyl Carbamate (Cbz) Protection of Amines

. . Reaction )
Starting Amine . Yield (%) Reference
Conditions
. Cbz-Cl, NaHCOs3,
Glycine ethyl ester ] 85-90 General Procedure
Dioxane/H20
L-Alanine Cbz-Cl, NaOH, H20 80-85 General Procedure
) Cbz-Cl, Pyridine,
Benzylamine >95 General Procedure

DCM

Table 2: Representative Yields for 3-Lactone Synthesis from 3-Hydroxy Acids

Starting p-Hydroxy
Acid

Cyclization Method Yield (%) Reference

(S)-3-Hydroxy-4-
methylpentanoic acid

Benzenesulfonyl
. - 75 [12]
chloride, Pyridine

(R)-3-

Hydroxybutanoic acid

Mukaiyama's reagent 80 General Procedure

3-Hydroxy-3-

phenylpropanoic acid

Methanesulfonyl
chloride, EtsN

65 General Procedure

Conclusion

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral molecule whose full scientific story is yet

to be told in the public domain. Its structure, combining the versatile benzyl carbamate

protecting group with the reactive and biologically relevant 3-lactone ring, suggests significant

potential as a synthetic intermediate and a candidate for biological evaluation. While direct data

is scarce, a comprehensive understanding of the well-established chemistry of its constituent
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parts allows for the formulation of a logical synthetic strategy and informs predictions about its
potential applications in drug discovery and development. Further research into the synthesis
and biological profiling of this and related compounds is warranted to fully elucidate their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.mdpi.com/1422-0067/22/17/9447
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6572244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6572244/
https://www.researchgate.net/publication/327503495_Biosynthesis_and_chemical_diversity_of_b-lactone_natural_products
https://www.bioxconomy.com/modalities/the-secret-life-of-lactone-peptides
https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate
https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate
https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate
https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b016098?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

